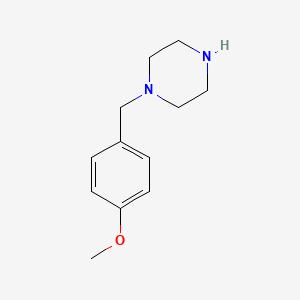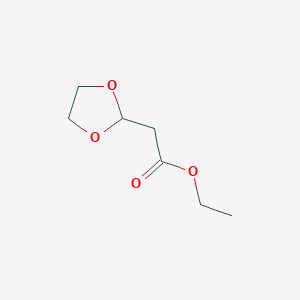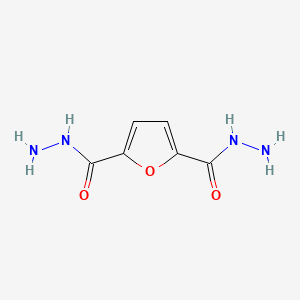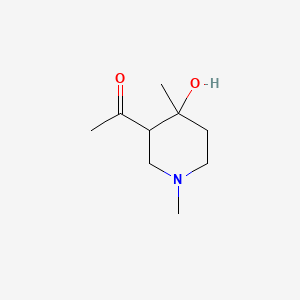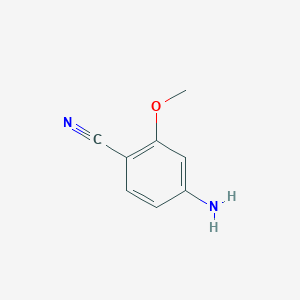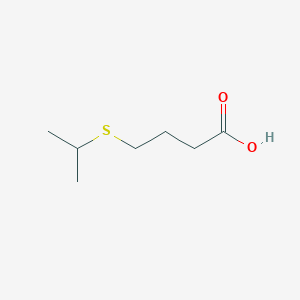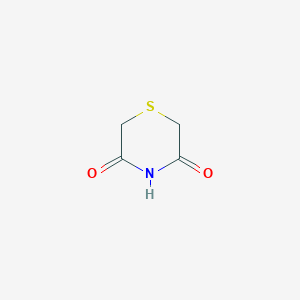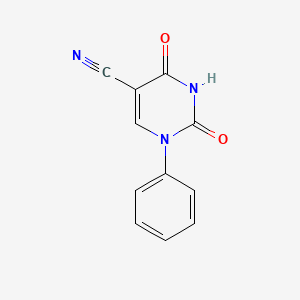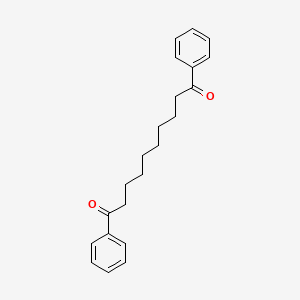
6-硝基-1,3-苯并二氧杂环-5-羧酸
描述
6-Nitro-1,3-benzodioxole-5-carboxylic acid is a compound that has not been directly studied in the provided papers. However, related compounds with nitro groups and benzodioxole skeletons have been synthesized and characterized, indicating a broader interest in the chemical properties and potential applications of such nitro-substituted benzodioxole derivatives .
Synthesis Analysis
The synthesis of nitro-substituted benzodioxole derivatives typically involves nitration reactions. For example, asymmetric o- and m-nitrobenzoic acids with a 1,3-benzodioxole skeleton were synthesized by nitration at specific positions of a benzodioxole derivative . Similarly, methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate was synthesized, although the exact synthetic route was not detailed in the provided abstract . These studies suggest that the synthesis of 6-nitro-1,3-benzodioxole-5-carboxylic acid would likely involve a nitration step, possibly on a preformed benzodioxole ring system.
Molecular Structure Analysis
The molecular structure of nitro-substituted benzodioxole derivatives has been analyzed using various spectroscopic techniques. For instance, the 1,3-benzodioxole ring system in methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate was found to be essentially planar, and the orientation of the nitro group was determined by X-ray crystallography . These findings provide insights into the planarity and substituent effects in the benzodioxole ring system, which would be relevant for understanding the structure of 6-nitro-1,3-benzodioxole-5-carboxylic acid.
Chemical Reactions Analysis
The chemical reactivity of nitro-substituted benzodioxole derivatives can be inferred from studies on similar compounds. For example, the nitro group in these compounds can participate in various chemical reactions, such as reduction to amino groups, which can further react to form other derivatives . The presence of the nitro group also influences the electronic properties of the molecule, affecting its reactivity in substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitro-substituted benzodioxole derivatives are influenced by the presence of the nitro group and the benzodioxole ring system. The nitro group is a strong electron-withdrawing group, which can affect the acidity of the carboxylic acid group and the overall stability of the molecule . The planarity of the benzodioxole ring system can also impact the molecule's crystal packing and intermolecular interactions, as seen in the crystal structure analysis of methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate . These properties are important for understanding the behavior of 6-nitro-1,3-benzodioxole-5-carboxylic acid in various environments and potential applications.
科学研究应用
合成和表征
- 氨基-苯并二氧杂环的合成:氨基-1,3-苯并二氧杂环是使用 6-硝基-1,3-苯并二氧杂环-5-羧酸合成的,表明其在通过还原过程制备各种氨基衍生物中的用途 (Daliacker, Erkens, & Kim, 1978)。
- 晶体结构分析:1,3-苯并二氧杂环-4-羧酸(一种密切相关的化合物)的衍生物的分子结构已经过研究,提供了对这些化学实体的结构方面的见解 (Nishida, Suzuki, Kobayashi, Toriumi, & Hashimoto, 2001)。
化学性质和反应
- 1,3-苯并二氧杂环衍生物的硝化:对苯并[b]噻吩衍生物等相关化合物的硝化研究提供了对硝基-1,3-苯并二氧杂环衍生物的取代模式和化学行为的见解,这对于理解 6-硝基-1,3-苯并二氧杂环-5-羧酸的化学性质至关重要 (Brown, Reid, Brown, Armstrong, Martin-Smith, Sneader, Brophy, & Sternhell, 1969)。
生物化学和分子生物学
- 在生物分子分析中的应用:1,3-苯并二氧杂环-4-羧酸的某些衍生物(一种与 6-硝基-1,3-苯并二氧杂环-5-羧酸在结构上相关的化合物)已应用于生物分子的对映异构体分析,表明了潜在的生化应用 (Suzuki, Nishida, Ohguro, Miura, Tsuchida, & Kobayashi, 2004)。
材料科学
- 荧光产物的形成:已显示 5-硝基-1,3-苯并二氧杂环-4-羧酸甲酯的化学官能衍生物在特定条件下产生荧光产物,表明在材料科学和传感技术中的潜在应用 (Nishida, Suzuki, Ohguro, & Kobayashi, 2005)。
安全和危害
属性
IUPAC Name |
6-nitro-1,3-benzodioxole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO6/c10-8(11)4-1-6-7(15-3-14-6)2-5(4)9(12)13/h1-2H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJWBDDLVCMLAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80992151 | |
| Record name | 6-Nitro-2H-1,3-benzodioxole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-1,3-benzodioxole-5-carboxylic acid | |
CAS RN |
716-32-5 | |
| Record name | 6-Nitro-1,3-benzodioxole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=716-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 716-32-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Nitro-2H-1,3-benzodioxole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine](/img/structure/B1330240.png)
